3-[4-Chloro-3-(trifluoromethyl)phenyl]-4-cyclopropyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
BMT-145027 is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It does not exhibit inherent agonist activity, with an effective concentration (EC50) of 47 nanomolar . This compound is primarily used for research purposes and has shown potential in enhancing cognitive functions in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMT-145027 involves several steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of a substituted benzene ring with a nitrile group to form the core structure.
Introduction of functional groups: Various functional groups are introduced through reactions such as halogenation, nitration, and reduction.
Final assembly: The final compound is assembled through a series of coupling reactions, typically involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial production methods for BMT-145027 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
BMT-145027 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration reactions use nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various derivatives of BMT-145027 with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s properties for specific applications .
Scientific Research Applications
BMT-145027 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of metabotropic glutamate receptor 5 and its effects on various chemical pathways.
Biology: Employed in studies to understand the role of metabotropic glutamate receptor 5 in cellular signaling and neurobiology.
Medicine: Investigated for its potential therapeutic effects in cognitive disorders and other neurological conditions.
Mechanism of Action
BMT-145027 exerts its effects by positively modulating the metabotropic glutamate receptor 5. This modulation enhances the receptor’s response to its natural ligand, glutamate, without directly activating the receptor. The compound binds to an allosteric site on the receptor, inducing a conformational change that increases the receptor’s sensitivity to glutamate. This leads to enhanced signaling through the receptor and subsequent downstream effects on cellular pathways involved in cognition and memory .
Comparison with Similar Compounds
Similar Compounds
VU 0357121: Another positive allosteric modulator of metabotropic glutamate receptor 5 with similar properties but different potency and selectivity.
MTEP hydrochloride: A non-competitive antagonist of metabotropic glutamate receptor 5, used to study the receptor’s role in various physiological processes.
Cyclothiazide: A potentiator of AMPA receptors, used to study the modulation of glutamate receptors.
Uniqueness of BMT-145027
BMT-145027 is unique in its high stability and specific modulation of metabotropic glutamate receptor 5 without inherent agonist activity. This makes it a valuable tool for studying the receptor’s role in cognitive functions and developing potential therapeutic agents for neurological disorders .
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-4-cyclopropyl-6-phenyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N4/c24-17-9-8-14(10-16(17)23(25,26)27)21-19-18(12-6-7-12)15(11-28)20(29-22(19)31-30-21)13-4-2-1-3-5-13/h1-5,8-10,12H,6-7H2,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLUNMKSQUMWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC3=NNC(=C23)C4=CC(=C(C=C4)Cl)C(F)(F)F)C5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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